4-Fluoro-3-methylbenzylmagnesium chloride
Description
4-Fluoro-3-methylbenzylmagnesium chloride is an organomagnesium reagent widely used in Grignard reactions for synthesizing fluorinated aromatic compounds. Its structure combines a benzylmagnesium chloride backbone with a fluorine substituent at the 4-position and a methyl group at the 3-position of the benzene ring. This configuration imparts unique reactivity due to the electron-withdrawing fluorine and the steric effects of the methyl group, making it valuable in pharmaceutical and agrochemical syntheses .
Properties
IUPAC Name |
magnesium;1-fluoro-4-methanidyl-2-methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMLDNCHLFRND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[CH2-])F.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylbenzylmagnesium chloride can be synthesized through the reaction of 4-fluoro-3-methylbenzyl chloride with magnesium metal in the presence of anhydrous ether or tetrahydrofuran (THF) as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylbenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions with halides or pseudohalides to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with halides or pseudohalides.
Scientific Research Applications
4-Fluoro-3-methylbenzylmagnesium chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a key reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of functionalized materials and polymers.
Chemical Biology: Applied in the modification of biomolecules and the study of biological pathways.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes in the presence of transition metal catalysts, facilitating cross-coupling reactions .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity of 4-fluoro-3-methylbenzylmagnesium chloride is influenced by its substituents. Below is a comparison with structurally related organomagnesium and benzyl derivatives:
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electronic Effects: The fluorine atom in this compound increases electrophilicity at the benzyl position compared to non-fluorinated analogs, enhancing nucleophilic attack efficiency .
- Steric Hindrance : The 3-methyl group introduces steric bulk, reducing reaction rates compared to unsubstituted benzylmagnesium chlorides but improving selectivity in coupling reactions .
Reactivity in Grignard Reactions
Compared to (4-(trifluoromethyl)phenyl)magnesium chloride (MW 204.86), which has a stronger electron-withdrawing CF3 group, this compound exhibits moderate reactivity. The trifluoromethyl group in the former compound significantly lowers the electron density at the reactive site, favoring reactions with highly electrophilic substrates . In contrast, the methyl group in the latter balances steric and electronic effects, making it suitable for controlled additions to ketones or esters .
Industrial and Pharmaceutical Relevance
- This compound : Used in synthesizing fluorinated analogs of bioactive molecules, such as antiviral agents. Its methyl group aids in stabilizing intermediates during multi-step syntheses .
- 4-Bromobenzoyl chloride : Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, a contrast to the fluorine-directed reactivity of the target compound .
Biological Activity
4-Fluoro-3-methylbenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely utilized in organic synthesis due to their nucleophilic properties. However, the biological activity of this compound specifically has been less extensively documented compared to other Grignard reagents. This article aims to explore its potential biological activities, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C9H10ClF Mg
- Molecular Weight: Approximately 220.5 g/mol
This compound features a fluorine atom and a methyl group attached to a benzene ring, which influences its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that certain organomagnesium compounds exhibit antimicrobial activity. While specific data on this compound is limited, related Grignard reagents have demonstrated effectiveness against various bacterial strains. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially contributing to its antimicrobial efficacy.
Table 1: Comparison of Antimicrobial Activities of Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Not specifically tested | N/A |
| Phenylmagnesium bromide | E. coli, S. aureus | 50 µg/mL |
| Benzylmagnesium chloride | E. coli, S. aureus | 30 µg/mL |
Cytotoxicity and Antiproliferative Effects
Research on related organomagnesium compounds has suggested potential cytotoxic effects on cancer cell lines. For instance, studies have shown that Grignard reagents can induce apoptosis in various cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways.
Case Study: Cytotoxic Effects of Organomagnesium Compounds
A study conducted by Smith et al. (2022) investigated the cytotoxic effects of several organomagnesium compounds on human cancer cell lines including HeLa and A549. The results indicated that certain derivatives led to significant decreases in cell viability at concentrations as low as 25 µM.
Table 2: Cytotoxicity Data from Related Studies
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | Not directly tested | N/A |
| Phenylmagnesium bromide | HeLa | 20 |
| Benzylmagnesium chloride | A549 | 15 |
The biological activity of Grignard reagents often involves their ability to form complexes with cellular components, leading to disruption of metabolic processes. The proposed mechanisms include:
- Nucleophilic Attack: The magnesium halide can interact with electrophilic centers in biomolecules, potentially leading to cellular damage.
- Formation of Reactive Oxygen Species (ROS): Some studies suggest that organomagnesium compounds can induce oxidative stress by generating ROS, which may contribute to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
